2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline
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Overview
Description
2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the class of dihydroquinolines This compound is characterized by its unique structure, which includes multiple methyl groups and a trityl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline typically involves the reaction of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with trityl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl group on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The methyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Lacks the trityl group but shares similar structural features.
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline: Similar structure with a different substitution pattern.
2,2,6,6-Tetramethyl-4-piperidinone: A related compound with a piperidine ring instead of a quinoline ring.
Uniqueness
2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C32H31N |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-trityl-1H-quinoline |
InChI |
InChI=1S/C32H31N/c1-23-20-28-24(2)22-31(3,4)33-30(28)21-29(23)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 |
InChI Key |
LEOMYOCIUJFSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(C=C2C)(C)C |
Origin of Product |
United States |
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